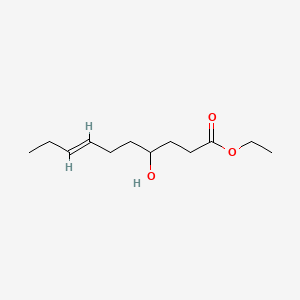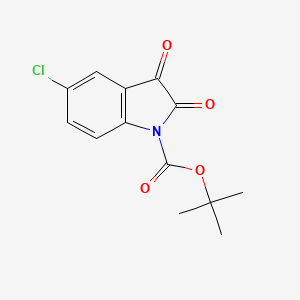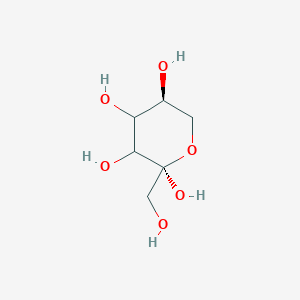
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound that belongs to the class of organic compounds known as oxanes. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, indicated by the (2S,5S) configuration, refers to the spatial arrangement of the hydroxymethyl and hydroxyl groups on the oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding sugar derivatives. For example, the reduction of a protected form of glucose can yield the desired oxane compound. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation. This method uses catalysts like palladium on carbon (Pd/C) to facilitate the reduction of sugar derivatives under high pressure and temperature conditions. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be further reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alditols or polyols.
Substitution: Halogenated oxanes or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The hydroxyl groups allow for hydrogen bonding and interactions with active sites of enzymes, facilitating various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol: A stereoisomer with different spatial arrangement of groups.
(2S,5S)-2-(methoxymethyl)oxane-2,3,4,5-tetrol: A derivative with a methoxy group instead of a hydroxyl group.
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-pentol: A compound with an additional hydroxyl group.
Uniqueness
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4?,5?,6-/m0/s1 |
Clave InChI |
LKDRXBCSQODPBY-FYCPLRARSA-N |
SMILES isomérico |
C1[C@@H](C(C([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



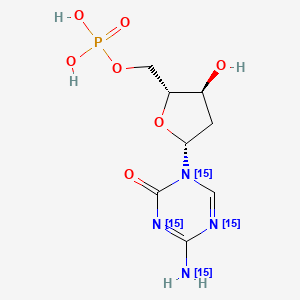
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
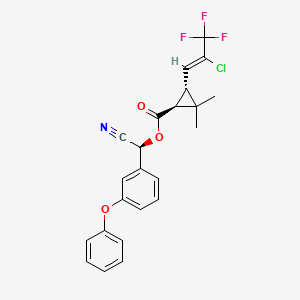
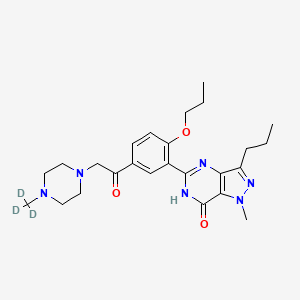
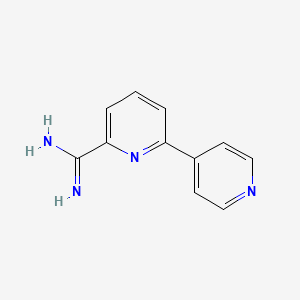
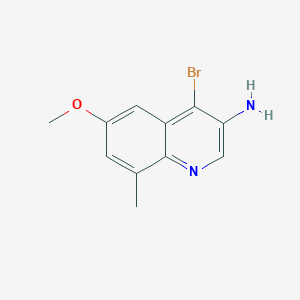
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
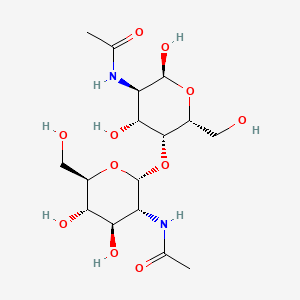
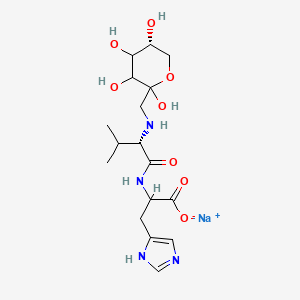
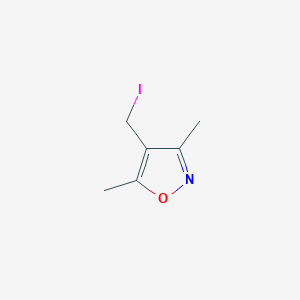
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
